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molecular formula C9H6OS2 B043181 Methanone, di-2-thienyl- CAS No. 704-38-1

Methanone, di-2-thienyl-

Cat. No. B043181
M. Wt: 194.3 g/mol
InChI Key: GUTQMBQKTSGBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05571825

Procedure details

To a -35° to -40° C. solution of 2-(then-2-oyl)thiophene (Maybridge of Cornwall, UK) (500 mg, 2.60 mmol) in 10 mL of methylene chloride, is added dropwise a 1M solution of diisobutylaluminum hydride in methylene chloride (6.50 mL, 6.50 mmol) over 20 minutes. The reaction is stirred at -40° C. for 2.5 hours and then quenched by the slow addition of 10 mL of methanol. The mixture is warmed to room temperature and poured into 100 mL of saturated aqueous sodium tartrate. The aqueous solution is extracted with several portions of methylene chloride, the organic extracts combined, and dried over magnesium sulfate. Chromatography on silica gel, eluting with a 1:2 mixture of ethyl acetate to hexane, gives di-2-thienylmethanol as a light orange solid in 54% yield.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)([C:3]1[S:7][CH:6]=[CH:5][CH:4]=1)=[O:2].[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[S:7]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:1]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[OH:2] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)(C1=CC=CS1)C=1SC=CC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at -40° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the slow addition of 10 mL of methanol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to room temperature
ADDITION
Type
ADDITION
Details
poured into 100 mL of saturated aqueous sodium tartrate
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with several portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
WASH
Type
WASH
Details
Chromatography on silica gel, eluting with a 1:2 mixture of ethyl acetate to hexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
S1C(=CC=C1)C(O)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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